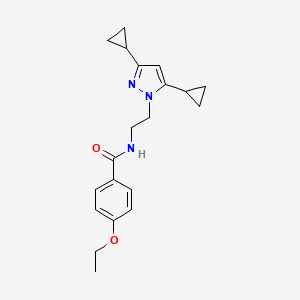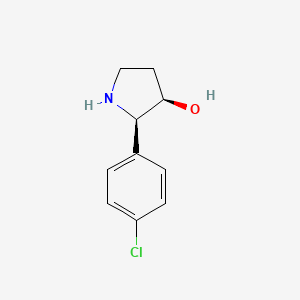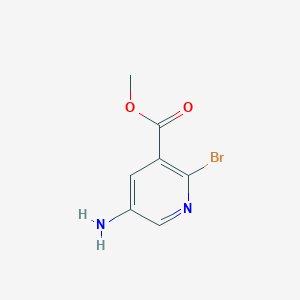
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a versatile chemical compound extensively utilized in scientific research. Its multifaceted properties enable diverse applications across various fields, showcasing its significance in advancing scientific knowledge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Attachment of the trifluoropropane sulfonamide group: This step involves the reaction of a trifluoropropane sulfonyl chloride with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide
- 3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
- 3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
Uniqueness
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropane sulfonamide group, along with the furan and pyrazole rings, makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3S/c13-12(14,15)3-7-22(19,20)17-4-5-18-9-10(8-16-18)11-2-1-6-21-11/h1-2,6,8-9,17H,3-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNWBCXVRXXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)


![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)




![6-{[4-(4-methoxyphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2998061.png)

![4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2998064.png)
